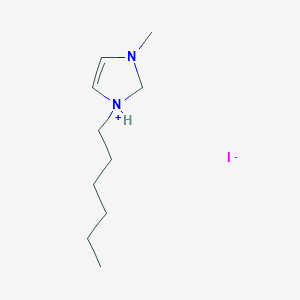
1H-Imidazolium, 1-hexyl-3-methyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a versatile compound widely used in various scientific and industrial applications due to its unique properties, such as high thermal stability, low volatility, and excellent solvating abilities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazolium, 1-hexyl-3-methyl-, iodide can be synthesized through the alkylation of 1-methylimidazole with 1-bromohexane in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures (60-80°C) to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of 1-hexyl-3-methylimidazolium iodide is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazolium, 1-hexyl-3-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: The imidazolium ring can be oxidized to form imidazolium derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the iodide site, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and aprotic solvents like DMF are employed.
Major Products Formed:
Oxidation: Imidazolium oxides and hydroxides.
Reduction: Reduced imidazolium derivatives.
Substitution: Various substituted imidazolium salts.
Scientific Research Applications
1H-Imidazolium, 1-hexyl-3-methyl-, iodide is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: It is used in the study of biological membranes and as a medium for enzymatic reactions.
Medicine: Its antimicrobial properties make it useful in developing new antibiotics and antifungal agents.
Industry: It is employed in electrochemical applications, such as in batteries and fuel cells, and as a green solvent in chemical processes.
Mechanism of Action
The mechanism by which 1H-Imidazolium, 1-hexyl-3-methyl-, iodide exerts its effects involves its interaction with biological membranes and enzymes. The imidazolium ring disrupts the cell membrane integrity, leading to cell lysis and death. Additionally, it can inhibit enzyme activity by binding to the active site, preventing substrate access.
Molecular Targets and Pathways:
Cell Membranes: Disruption of phospholipid bilayers.
Enzymes: Inhibition of key metabolic enzymes.
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium iodide
1-Hexyl-3-methylimidazolium hexafluorophosphate
1-Hexyl-3-methylimidazolium chloride
Properties
IUPAC Name |
1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.HI/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-9H,3-7,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOWMAXZYKBNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[NH+]1CN(C=C1)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8066687.png)
![tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8066691.png)
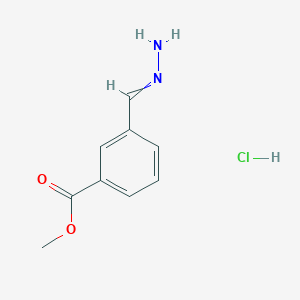

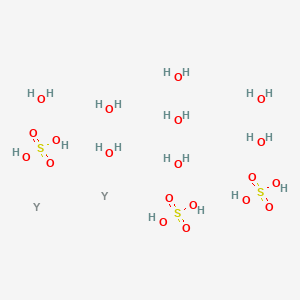
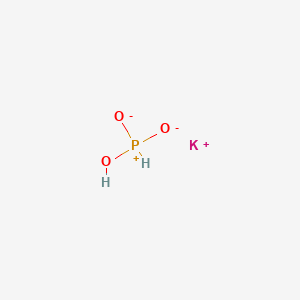


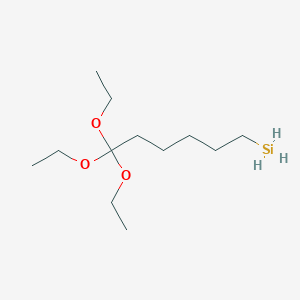
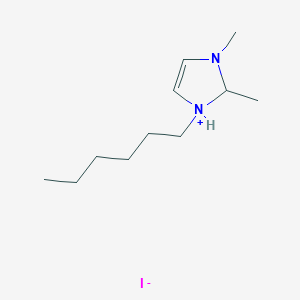

![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 4-[(aminoiminomethyl)amino]butyl ester](/img/structure/B8066778.png)


